Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate
Description
Properties
IUPAC Name |
ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-2-16-10(15)8-4-12-13-5-7(6-14)3-11-9(8)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZUNKGZQWMSNBR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2N=CC(=CN2N=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10675485 | |
| Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160264-04-9 | |
| Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160264-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10675485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Cyclization of 3-Aminopyrazole with β-Dicarbonyl Compounds
The core pyrazolo[1,5-a]pyrimidine ring is constructed via condensation and cyclization of 3-aminopyrazole derivatives with β-dicarbonyl compounds such as ethyl acetoacetate. This reaction proceeds under acidic catalysis and heat, facilitating ring closure to form the fused bicyclic system.
- Reaction conditions: Reflux in ethanol or acetic acid.
- Catalysts: p-Toluenesulfonic acid, hydrochloric acid.
- Outcome: Formation of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate intermediate.
This step is crucial for establishing the ester substituent at position 3 and the fused ring system.
Formylation to Introduce the 6-Formyl Group
The aldehyde group at position 6 is introduced by selective formylation of the pyrazolo[1,5-a]pyrimidine intermediate. A common method is the Vilsmeier–Haack reaction , which uses a formylating reagent generated from POCl3 and DMF or related iminium salts.
- Procedure: Treatment of the pyrazolo[1,5-a]pyrimidine-3-carboxylate with Vilsmeier reagent.
- Conditions: Controlled temperature, often under reflux or microwave irradiation for enhanced efficiency.
- Selectivity: Regioselective formylation at position 6.
Microwave-assisted protocols have been reported to improve yields and reduce reaction times significantly.
Alternative Synthetic Routes and Enhancements
Microwave-Assisted Cyclization and Formylation
Microwave irradiation accelerates both cyclization and formylation steps, allowing for:
- Shorter reaction times (minutes instead of hours).
- Higher yields (up to 98% in some cases).
- Regioselectivity ensured by controlled reaction conditions.
This approach has been demonstrated for pyrazolo[1,5-a]pyrimidine derivatives and is adaptable for this compound synthesis.
One-Pot and Multi-Component Reactions
Recent advances include one-pot syntheses combining cyclization and formylation steps or three-component reactions involving 3-aminopyrazoles, aldehydes, and activated methylene compounds. These methods offer:
- Operational simplicity by reducing purification steps.
- Structural diversity by varying aldehyde and methylene components.
- Good yields under mild conditions.
However, these methods require optimization to balance selectivity and yield.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Solvent | Catalyst | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Cyclization | 3-Aminopyrazole + ethyl acetoacetate | Ethanol, AcOH | p-Toluenesulfonic acid, HCl | Reflux (80-110°C) | 70-90 | Acid catalysis facilitates ring closure |
| Formylation (Vilsmeier) | POCl3 + DMF (iminium salt) | DMF | None | 60-90°C | 75-95 | Regioselective at position 6 |
| Microwave-assisted method | Same as above, with microwave irradiation | Solvent-free or DMF | None | 120-150°C (microwave) | Up to 98 | Faster, higher yield, eco-friendly |
| One-pot multi-component | 3-Aminopyrazole + aldehyde + activated methylene | Dioxane, ethanol | Rh(III) catalyst (for some variants) | 100-150°C (microwave) | 60-85 | Allows simultaneous substitution and cyclization |
Mechanistic Insights
- The cyclization step involves nucleophilic attack of the amino group on the β-dicarbonyl carbonyl, followed by ring closure and dehydration to form the fused bicyclic system.
- The formylation proceeds via electrophilic aromatic substitution facilitated by the Vilsmeier reagent, targeting the electron-rich position 6 on the pyrimidine ring.
- Microwave irradiation enhances reaction kinetics by rapid heating and uniform energy distribution, minimizing side reactions.
Summary of Research Findings
- The acid-catalyzed cyclization of 3-aminopyrazole with ethyl acetoacetate is a reliable method to form the pyrazolo[1,5-a]pyrimidine scaffold with an ethyl ester group.
- Formylation via Vilsmeier–Haack reaction is effective for introducing the formyl group at position 6 with high regioselectivity.
- Microwave-assisted synthesis offers superior yields and shorter reaction times, representing a modern, efficient approach.
- Three-component reactions and one-pot methods expand structural diversity and streamline synthesis but require careful condition optimization.
- Industrial scale-up involves continuous flow reactors and stringent control of reaction parameters to maximize yield and purity.
Representative Synthetic Scheme (Conceptual)
Cyclization:
$$
\text{3-Aminopyrazole} + \text{Ethyl acetoacetate} \xrightarrow[\text{p-TsOH}]{\text{EtOH, reflux}} \text{Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate}
$$Formylation: $$ \text{Ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate} \xrightarrow[\text{POCl}_3, \text{DMF}]{\text{reflux or microwave}} \text{this compound} $$
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Ethyl 6-carboxypyrazolo[1,5-a]pyrimidine-3-carboxylate.
Reduction: Ethyl 6-hydroxymethylpyrazolo[1,5-a]pyrimidine-3-carboxylate.
Substitution: Ethyl 6-(substituted)pyrazolo[1,5-a]pyrimidine-3-carboxylate.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is utilized as a precursor in the synthesis of various heterocyclic compounds. Its functional groups facilitate reactions that lead to the formation of more complex structures .
Biological Applications
- Fluorescent Probes : The compound has been investigated for its potential use as a fluorescent probe due to its unique photophysical properties. This application is particularly relevant in bioimaging and cellular studies .
-
Anticancer Activity : Derivatives of this compound have shown significant cytotoxic effects against various cancer cell lines. For instance, modifications to the ethyl carboxylate group have been linked to increased cytotoxicity against A549 lung cancer cells .
Compound Cell Line IC50 (µM) 3d A549 15.2 3af A549 201.3 - Enzymatic Inhibition : Recent studies have highlighted its activity as an inhibitor of certain enzymes, including α-glucosidase. This property suggests potential applications in managing diabetes .
Medicinal Chemistry
- Therapeutic Agents : The compound has been explored for its potential as a therapeutic agent, particularly in the development of kinase inhibitors. It interacts with specific molecular targets by binding to ATP-binding sites, which can modulate signaling pathways involved in cell proliferation and survival .
Case Study 1: Anticancer Properties
A study evaluated several derivatives of this compound against A549 lung cancer cells. The results demonstrated that certain modifications could enhance cytotoxicity significantly, indicating the compound's potential in cancer therapy .
Case Study 2: Enzyme Inhibition
Research focused on synthesizing a library of fully substituted pyrazolo[1,5-a]pyrimidines revealed that compounds derived from this compound exhibited excellent inhibitory activity against α-glucosidase with IC50 values significantly lower than that of standard inhibitors like acarbose .
Mechanism of Action
The mechanism of action of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to inhibit certain kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional properties of ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate can be contextualized by comparing it to related pyrazolo[1,5-a]pyrimidine derivatives. Key distinctions arise from substituent variations at positions 5, 6, and 7, which influence physicochemical properties, reactivity, and biological activity.
Substituent Effects on Physicochemical Properties
- Electronic Effects : Fluorinated derivatives (e.g., ethyl 6-fluoropyrazolo[1,5-a]pyrimidine-3-carboxylate) exhibit altered LogP values (3.4) and polar surface areas (56.5 Ų), enhancing membrane permeability .
- Stability : The ester group in ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives is prone to hydrolysis, leading to decarboxylation under acidic/basic conditions . The formyl group in the target compound may improve stability or enable alternative degradation pathways.
Biological Activity
Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.
Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that can include cyclocondensation of 3-aminopyrazoles with various electrophiles. Recent studies have highlighted efficient synthetic routes that allow for the introduction of functional groups at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold, enhancing its biological activity .
Anticancer Activity
This compound derivatives have shown significant anticancer properties. For instance, compounds derived from this scaffold have been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects. In one study, modifications to the ethyl carboxylate group were linked to increased cytotoxicity against A549 lung cancer cells .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 3d | A549 | 15.2 |
| 3af | A549 | 201.3 |
Enzymatic Inhibition
The compound has also been investigated for its inhibitory effects on specific enzymes. Notably, it has shown potent inhibition of α-glucosidase, an enzyme involved in carbohydrate metabolism. The IC50 values for various derivatives range from 15.2 µM to over 200 µM, significantly outperforming standard inhibitors like acarbose (IC50 = 750 µM) .
| Compound | Enzyme Inhibition | IC50 (µM) |
|---|---|---|
| 3d | α-glucosidase | 15.2 |
| Acarbose | α-glucosidase | 750 |
Structure-Activity Relationship (SAR)
The biological activity of this compound is heavily influenced by the substituents on the pyrazole and pyrimidine rings. Studies indicate that specific modifications can enhance or diminish activity:
- Presence of Amide Groups : Compounds with amide groups at the C3 position exhibited superior α-glucosidase inhibition compared to those without .
- Substituent Variations : The introduction of electron-withdrawing groups (like chlorine) at specific positions has been shown to enhance activity .
Case Study 1: Anticancer Efficacy
In a study assessing various pyrazolo[1,5-a]pyrimidine derivatives against A549 lung cancer cells, compound derivatives demonstrated varying degrees of cytotoxicity. The most effective derivative was identified as compound 3i , which significantly inhibited cell growth .
Case Study 2: Enzyme Inhibition
A comprehensive evaluation of synthesized compounds revealed that derivatives with specific structural characteristics could inhibit α-glucosidase effectively. The kinetic studies indicated a competitive inhibition mechanism for the most potent compounds .
Q & A
Q. What are the established synthetic methodologies for Ethyl 6-formylpyrazolo[1,5-a]pyrimidine-3-carboxylate?
The synthesis typically involves a multi-step approach:
- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds under basic conditions.
- Pyrimidine Core Construction : Reaction of the pyrazole intermediate with a nitrile precursor (e.g., formamidine acetate for formyl group introduction).
- Esterification : Final step using ethanol and acid catalysis to stabilize the carboxylate group . Optimized conditions include ethanol:water (1:1, v/v) under ultrasonic irradiation, achieving yields >90% via enhanced reaction kinetics .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR Spectroscopy : Key signals include the formyl proton (δ ~9.8–10.2 ppm, singlet) and ester carbonyl (δ ~162–163 ppm in NMR). Aromatic protons in the pyrazolo-pyrimidine core appear at δ 7.5–8.5 ppm .
- FT-IR : Strong ester C=O stretch (~1700 cm) and formyl C=O (~1680 cm) .
- Mass Spectrometry : Molecular ion peak at m/z 219.20 (CHNO) with fragmentation patterns confirming the formyl and ester groups .
Q. How is the purity and stability of this compound assessed during storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
